

An In-depth Technical Guide to 7-(Bromomethyl)pentadecane as a Synthetic Intermediate

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Compound of Interest

Compound Name: *7-(Bromomethyl)pentadecane*

Cat. No.: B1342180

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Introduction

In the landscape of organic synthesis, the strategic introduction of specific alkyl chains is fundamental to tailoring the physicochemical properties of a target molecule. **7-(Bromomethyl)pentadecane** (CAS No. 52997-43-0), also known by its synonyms 1-Bromo-2-hexyldecane or 2-Hexyldecyl bromide, emerges as a pivotal intermediate for this purpose.^{[1][2]} It is a 16-carbon, branched-chain primary alkyl halide. Its structure, featuring a C16 lipophilic backbone, provides a mechanism to enhance solubility in nonpolar media or to introduce significant steric bulk. The presence of a reactive bromomethyl group allows for its facile covalent attachment to a wide array of molecular scaffolds.

This guide provides an in-depth exploration of **7-(bromomethyl)pentadecane**, covering its synthesis, characterization, core reactivity, and practical applications. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible and optimized outcomes.

Physicochemical Properties & Spectroscopic Characterization

The utility of a synthetic intermediate is intrinsically linked to its physical properties and the ability to verify its structure. **7-(Bromomethyl)pentadecane** is a colorless to light yellow liquid at room temperature, a property consistent with long-chain hydrocarbons.^{[1][3]}

Table 1: Physicochemical Properties of 7-(Bromomethyl)pentadecane

Property	Value	Source(s)
CAS Number	52997-43-0	[3]
Molecular Formula	C ₁₆ H ₃₃ Br	[2]
Molecular Weight	305.34 g/mol	[2]
Boiling Point	~341.1 °C at 760 mmHg	[3]
Density	~0.997 g/cm ³ at 20 °C	[3]
Flash Point	~107.6 °C	[3]
Purity (Typical)	≥97%	[1][4]

Spectroscopic Profile

Confirmation of the structure and purity of **7-(bromomethyl)pentadecane** relies on standard spectroscopic techniques.[5][6]

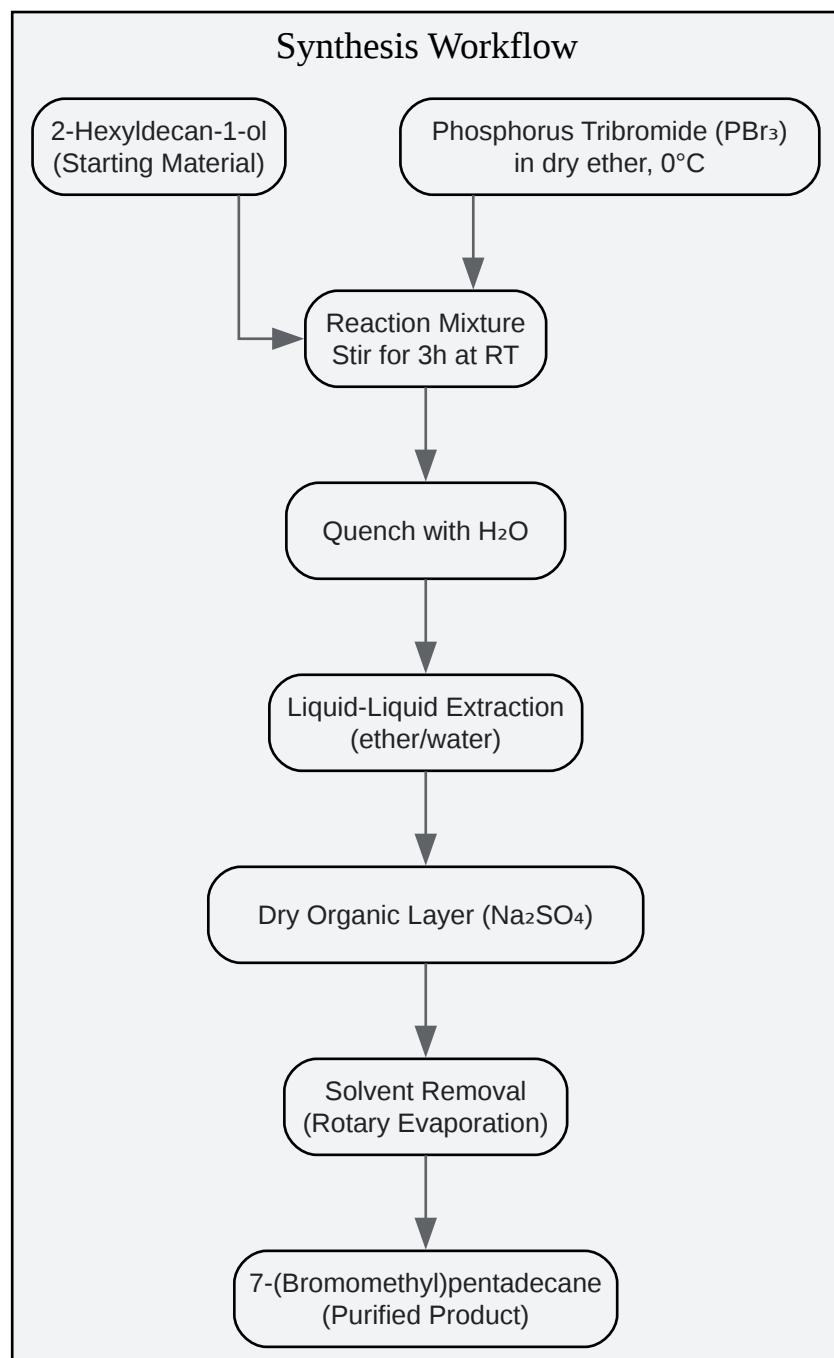
- ¹H-NMR (CDCl₃): The proton NMR spectrum is characterized by a distinct doublet corresponding to the two protons of the bromomethyl group (-CH₂Br), typically appearing around 3.4 ppm. The multiplet for the single proton at the branch point (-CH-) would be expected further upfield. The long alkyl chains produce a large, overlapping signal complex between approximately 1.2-1.4 ppm, with the terminal methyl groups (-CH₃) appearing as a triplet near 0.9 ppm.
- ¹³C-NMR: The carbon spectrum will show the carbon of the -CH₂Br group at a characteristic chemical shift of approximately 35-45 ppm. Other signals will correspond to the carbons of the long alkyl chains.
- FT-IR: The infrared spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹. A key, albeit weaker, absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 600-700 cm⁻¹.

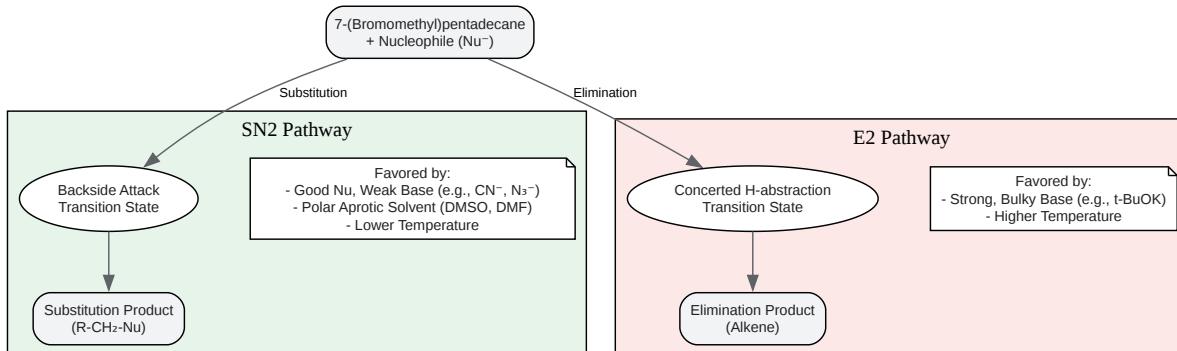
Synthesis of 7-(Bromomethyl)pentadecane

While the direct free-radical bromination of the parent alkane (2-hexyldecane) is a theoretical route, it suffers from poor regioselectivity, leading to a mixture of brominated isomers.^{[7][8]} Free radical bromination is highly selective for the most stable radical intermediate (tertiary > secondary > primary), meaning significant bromination would occur at the tertiary C-H bond at position 7, rather than on the desired primary methyl group.^{[9][10]}

A more controlled and high-yielding approach is the conversion of the corresponding primary alcohol, 2-hexyldecan-1-ol. The use of phosphorus tribromide (PBr_3) is a classic and reliable method for this transformation.^{[11][12]}

Causality: The reaction proceeds via an $S_{n}2$ mechanism. The alcohol's hydroxyl group, a poor leaving group, attacks the electrophilic phosphorus atom of PBr_3 . This converts the hydroxyl into an excellent leaving group (an O- PBr_2 moiety). A bromide ion, concurrently generated, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group to form the desired alkyl bromide.^[13] This $S_{n}2$ pathway avoids the carbocation rearrangements that can plague acid-catalyzed methods and provides a clean conversion.^[13]



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